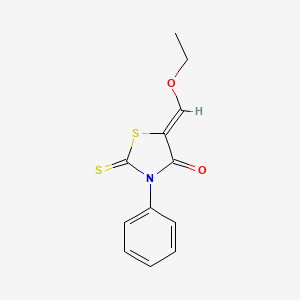
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a heterocyclic compound with the molecular formula C12H11NO2S2. It belongs to the thiazolidinone family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one typically involves the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization with phenyl isothiocyanate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The ethoxymethylene group can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group is crucial for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the ethoxymethylene group.
5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Contains a benzylidene group instead of ethoxymethylene.
5-(3-Methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Contains a methoxybenzylidene group
Uniqueness
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is unique due to its ethoxymethylene group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidinone derivatives .
Biologische Aktivität
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an anticancer agent, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by recent research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring, which is critical for its biological activity. The presence of the ethoxymethylene group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation by inducing apoptosis in cancer cells.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of mitochondrial function |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies evaluating its efficacy against various pathogens, it displayed significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that this thiazolidinone derivative could be developed into a novel antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that it inhibits the production of pro-inflammatory cytokines in vitro.
Case Study: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups. The reduction in inflammation was attributed to the inhibition of cyclooxygenase (COX) enzymes.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : The thiazolidinone influences pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Eigenschaften
Molekularformel |
C12H11NO2S2 |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
(5Z)-5-(ethoxymethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-8-10-11(14)13(12(16)17-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
InChI-Schlüssel |
IXVMWMZSWAFBKA-NTMALXAHSA-N |
Isomerische SMILES |
CCO/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC=C1C(=O)N(C(=S)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















